molecular formula C22H19Cl2NO3 B15287427 trans-Cypermethrin D6 (dimethyl D6)

trans-Cypermethrin D6 (dimethyl D6)

Cat. No.: B15287427
M. Wt: 422.3 g/mol
InChI Key: KAATUXNTWXVJKI-WFGJKAKNSA-N
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Description

trans-Cypermethrin D6 (dimethyl D6): is a deuterated compound of trans-Cypermethrin, a synthetic pyrethroid pesticide. It is primarily used in large-scale commercial agricultural applications to control pests. The deuterated form, trans-Cypermethrin D6, is often utilized in scientific research due to its stable isotope labeling, which aids in various analytical and experimental processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Cypermethrin D6 involves the deuteration of trans-CypermethrinThe reaction conditions often involve the use of deuterated reagents and solvents under controlled environments to ensure the incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of trans-Cypermethrin D6 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production is carried out under stringent quality control measures to meet the standards required for scientific research applications .

Chemical Reactions Analysis

Types of Reactions: trans-Cypermethrin D6 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, polar solvents

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated compounds .

Scientific Research Applications

trans-Cypermethrin D6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of trans-Cypermethrin D6 is similar to that of trans-Cypermethrin. It acts on the nervous system of pests by disrupting the normal function of sodium channels. This disruption leads to prolonged nerve impulses, causing paralysis and eventually death of the pest. The deuterated form, trans-Cypermethrin D6, is used in research to study these mechanisms in greater detail due to its enhanced stability and traceability .

Comparison with Similar Compounds

Uniqueness of trans-Cypermethrin D6: The uniqueness of trans-Cypermethrin D6 lies in its deuterated nature, which provides enhanced stability and traceability in scientific research. This makes it a valuable tool for studying the environmental fate, metabolic pathways, and toxicological effects of trans-Cypermethrin .

Properties

Molecular Formula

C22H19Cl2NO3

Molecular Weight

422.3 g/mol

IUPAC Name

[cyano-(3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-bis(trideuteriomethyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/i1D3,2D3

InChI Key

KAATUXNTWXVJKI-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C([2H])([2H])[2H]

Canonical SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C

Origin of Product

United States

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